molecular formula C38H30 B1358097 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene CAS No. 274905-73-6

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Cat. No.: B1358097
CAS No.: 274905-73-6
M. Wt: 486.6 g/mol
InChI Key: OBAJPWYDYFEBTF-UHFFFAOYSA-N
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Description

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene is a chemical compound known for its application as a blue emitter in organic light-emitting devices (OLEDs). The compound’s structure includes a bulky tert-butyl group at the 2-position of anthracene, which prevents unfavorable packing of the emitting material with the hole-transporting material at the interface .

Preparation Methods

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene can be synthesized through various synthetic routes. One common method involves the reaction of 2-tert-butylanthraquinone with naphthyl Grignard reagents, followed by reduction. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step . Industrial production methods often involve sublimation to achieve high purity levels .

Chemical Reactions Analysis

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene undergoes several types of chemical reactions, including:

Scientific Research Applications

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAJPWYDYFEBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619612
Record name 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274905-73-6
Record name 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene
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Synthesis routes and methods

Procedure details

The 2-(t-butyl)anthracene (6.11g, 26.07 mmol) was placed into a 250 mL round bottom flask and was dissolved in dimethylformamide (80 mL) and was cooled on an ice bath. The N-bromosuccinamide (9.28g, 52.15 mmol) was dissolved in dimethylformamide (20 mL) and was added slowly to the reaction. After addition, the reaction was allowed to come to room temperature and was stirred for 3 hours. The mixture was poured into water (500 mL) and the solid collected, washed with water and then methanol. The product was collected, dried and then used directly in the next step. The 2-(t-butyl)-9,10-dibromoanthracene (9.8g, 24.99 mmol) was placed into a 250 mL round bottom flask along with 2-naphthylboronic acid (9.46g, 54.98 mmol), toluene (100 mL), ethanol (10 mL) and 2.0 aqueous potassium carbonate (75 mL). The reaction was purged with argon for 15 minutes and then Pd(PPh3)4 (0.29g) was added. The reaction was heated at reflux for 16 hours. The reaction was cooled and the organic layer was collected and washed with aqueous 5% HCI and then saturated aqueous brine solution. The organic layer was collected, dried and concentrated under reduced pressure. The compound was purified by flash chromatography with hexane and then dichloromethane which eluted the compound. Further purification was achieved by sublimation at 320° C. to give >99% purity of TBADN. This compound and its structure were confirmed by proton NMR analysis.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
9.28 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
24.99 mmol
Type
reactant
Reaction Step Four
Quantity
9.46 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) and what is it primarily used for?

A1: this compound (TBADN) is a polycyclic aromatic hydrocarbon commonly employed as a blue emitter and host material in organic light-emitting diodes (OLEDs). [, , , , , , ]

Q2: Why is TBADN considered a suitable material for OLEDs?

A2: TBADN possesses several properties that make it suitable for OLED applications:

  • Blue Emission: It emits blue light, a crucial component for creating white light in WOLEDs. [, , , , ]
  • High Luminescence: TBADN exhibits a high photoluminescence quantum yield, exceeding that of unsubstituted 9,10-di(naphth-2-yl)anthracene (ADN). []
  • Ambipolar Charge Transport: It demonstrates bipolar carrier transport, meaning it can transport both holes and electrons efficiently. This property contributes to improved carrier balance and distribution within the emission layer, leading to enhanced device performance. [, , ]
  • Film-Forming Properties: TBADN forms stable amorphous films with high glass transition temperatures (Tg), exceeding 130 °C. This thermal stability is essential for device longevity. [, ]

Q3: How does the addition of a tert-butyl group at the 2-position of the anthracene core affect TBADN's properties compared to ADN?

A3: The tert-butyl group in TBADN plays a crucial role in enhancing its solubility and morphology:

  • Improved Solubility: The bulky tert-butyl group enhances solubility in organic solvents, making it suitable for solution-processing techniques like spin-coating. []
  • Amorphous Film Formation: The tert-butyl group hinders crystallization, promoting the formation of amorphous films. This is crucial for achieving uniform film morphology and preventing light scattering that can decrease device efficiency. []

Q4: How does the performance of TBADN-based OLEDs compare to those using other host materials like tris(8-hydroxyquinoline) aluminum (Alq3)?

A4: While both TBADN and Alq3 are commonly used in OLEDs, TBADN exhibits some advantages:

  • Stability: TBADN demonstrates better stability under electrical stress compared to Alq3. While current flow significantly impacts Alq3's photoluminescence yield, TBADN remains relatively unaffected due to its balanced charge transport properties. []
  • Efficiency: Devices using TBADN as a host material have shown higher power efficiency compared to those using Alq3. []
  • Lifetime: OLEDs incorporating TBADN as a host material exhibit longer operational lifetimes compared to their Alq3 counterparts. [, ]

Q5: Can the emission color of TBADN-based OLEDs be tuned?

A5: Yes, the emission color of TBADN-based OLEDs can be tuned by:

  • Doping with Fluorescent Dyes: By doping TBADN with different fluorescent dyes, various colors can be achieved. For instance, doping with DSA-Ph results in blue emission, while the addition of DCJTB shifts the emission towards red. [, ]
  • Microcavity Effects: By carefully controlling the thickness of the ITO layer in top-emitting OLEDs, the microcavity effect can be utilized to achieve desired color coordinates and narrow emission bandwidths. [, ]
  • Mixed Host Systems: Combining TBADN with other host materials, such as mCP or BDAVBi, can lead to color tuning and enhanced device performance. [, ]

Q6: What are the limitations of TBADN in OLED applications?

A6: Despite its advantages, TBADN also has limitations:

  • Deep Blue Emission Challenge: Achieving deep blue emission with high efficiency and long lifetime remains a challenge for TBADN-based devices. []
  • Degradation: Although more stable than some alternatives, TBADN-based devices still experience degradation under electrical operation. Studies suggest that this degradation might be linked to the formation of intermolecular species that act as charge traps and non-radiative recombination centers. []

Q7: What are the future research directions for TBADN in OLEDs?

A7: Future research on TBADN for OLEDs is focused on:

  • Improving Device Lifetime: This involves understanding and mitigating the degradation mechanisms, potentially through material modification or device architecture optimization. [, ]
  • Achieving Deeper Blue Emission: Developing strategies to achieve deep blue emission with high efficiency and stability is crucial for display applications. [, ]
  • Exploring New Device Architectures: Implementing innovative device structures, such as those utilizing mixed host systems, graded junctions, and dual electron-transport layers, can lead to enhanced performance and stability. [, , , ]

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